9-(3-hydroxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

This tetrahydrodioxinoquinolinone bearing a free 3-hydroxyphenyl substituent is a patent-exemplified, rarely profiled scaffold for Hsp90 client-protein degradation (Her2, Akt, Raf-1) and kinase hinge-binding studies. The phenolic -OH provides a critical hydrogen-bond donor for target engagement (e.g., Asp93/Thr184 in Hsp90 ATP pocket). Unlike the 3-methoxyphenyl analog (CAS 669712-39-4), which serves as a direct negative control for metal-chelation and phenol-driven potency assays, this compound enables unambiguous SAR dissection. With predicted logP ≈ 2.0 and tPSA ≈ 66 Ų, it also serves as a baseline for CNS MPO library design. Source from controlled intermediates to ensure batch-to-batch reproducibility in epigenetic and kinase screening campaigns.

Molecular Formula C17H15NO4
Molecular Weight 297.30 g/mol
Cat. No. B4436128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(3-hydroxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Molecular FormulaC17H15NO4
Molecular Weight297.30 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=CC(=CC=C4)O
InChIInChI=1S/C17H15NO4/c19-11-3-1-2-10(6-11)12-8-17(20)18-14-9-16-15(7-13(12)14)21-4-5-22-16/h1-3,6-7,9,12,19H,4-5,8H2,(H,18,20)
InChIKeyZNVSCNVZNIDGMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(3-Hydroxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one: Core Sourcing & Chemical Identity Guide


9-(3-Hydroxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one (C₁₇H₁₅NO₄, MW 297.30 g·mol⁻¹) is a fused heterocyclic compound belonging to the tetrahydrodioxinoquinolinone class. Its architecture integrates a 1,4-dioxane ring annealed to a quinolin-7(6H)-one core, with a 3-hydroxyphenyl substituent at the 9‑position [1]. This scaffold is found in screening libraries targeting kinases and epigenetic regulators [2], but the specific 3‑hydroxyphenyl derivative is patent‑exemplified and rarely profiled, making sourcing from controlled intermediates critical for reproducible research.

Why 9-(3-Hydroxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one Cannot Be Replaced by Other Tetrahydrodioxinoquinolinones


The tetrahydrodioxinoquinolinone scaffold is highly sensitive to the nature and position of the 9‑aryl substituent. In closely related 7‑aryl series, replacing a 4‑methoxyphenyl with a 3‑hydroxyphenyl group altered Hsp90 client‑protein degradation and Hsp70 induction profiles by >3‑fold [1]. Even subtle modifications—methylation of the phenol (3‑methoxyphenyl analog) or repositioning the hydroxyl group—can shift logP, hydrogen‑bond donor capacity, and target engagement. Because the 3‑hydroxyphenyl motif is a putative pharmacophore for kinase hinge‑binding and metalloenzyme chelation, indiscriminate substitution with alkyl‑, alkoxy‑, or halo‑phenyl analogs that lack the free phenolic -OH risks losing critical binding interactions and invalidating structure‑activity conclusions [2].

Quantitative Differentiation Evidence for 9-(3-Hydroxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one vs. Closest Analogs


Hydrogen‑Bond Donor Capacity vs. 3‑Methoxyphenyl Analog

The 3‑hydroxyphenyl analog possesses a free phenolic -OH (HBD = 2) , whereas the closest commercial analog, 9-(3‑methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one (CAS 669712-39-4), has the phenol capped as a methyl ether (HBD = 1). The additional hydrogen‑bond donor can engage kinase hinge residues or metalloenzyme active sites that the methyl ether cannot reach. In the 7‑aryl dioxinoquinoline series, an unmasked phenol increased affinity for 17β‑HSD1 by >10‑fold compared to the corresponding methyl ether [1]. Although direct data for the titled compound are absent, this class‑level SAR supports a non‑interchangeable pharmacophore.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Lipophilicity Window for Blood‑Brain Barrier Penetration vs. 2,3‑Dimethoxyphenyl Analog

The predicted logP of the 3‑hydroxyphenyl compound is approximately 2.0 , whereas the 2,3‑dimethoxyphenyl analog (MW 341.4 g·mol⁻¹, EVT-4571291) is expected to have logP ≈ 2.8 because of the additional methyl groups. Central nervous system (CNS) drug‑likeness guidelines favor logP 2‑3.5 for optimal brain penetration [1]. The hydroxy analog sits at the lower edge of this window, potentially reducing non‑specific binding and offering a cleaner CNS profile relative to the more lipophilic dimethoxy analog. Direct comparative logP measurements are not available, but the shift in calculated partition coefficient is consistent with the removal of two methylene units.

Pharmacokinetics CNS Drug Design LogP Optimization

Topological Polar Surface Area and Passive Permeability vs. 4‑Isopropylphenyl Analog

The topological polar surface area (tPSA) of the titled compound is predicted to be ≈ 66 Ų , compared with ≈ 38 Ų for the 9-[4-(propan-2-yl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one (purchasable analog, Smolecule). A tPSA below 70 Ų is generally required for oral absorption, but the hydroxy compound’s higher tPSA places it closer to the traditional cutoff (120 Ų for blood‑brain barrier permeability). This difference of ~28 Ų suggests that the hydroxy analog will have distinctly different passive permeability across Caco‑2 or MDCK monolayers, which must be factored into cellular assay design and pharmacokinetic interpretation.

ADME Membrane Permeability Drug Design

Metabolic Stability Concerns from Free Phenolic -OH vs. Methoxy Blocked Analogs

The free 3‑hydroxyphenyl group is a substrate for UDP‑glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to rapid Phase II conjugation and clearance. In the 17β‑HSD1 inhibitor series, unmasked phenols showed >5‑fold shorter half‑life in human liver microsomes compared with methoxy‑protected analogs [1]. The 3‑methoxyphenyl analog (CAS 669712‑39‑4) blocks this primary metabolic soft spot. Researchers selecting the hydroxy compound must anticipate rapid glucuronidation or sulfation and plan for metabolic stabilization strategies (e.g., co‑administration with glucuronidation inhibitors or use in UGT‑deficient models). No direct microsomal stability data for the titled compound are publicly available.

Drug Metabolism Phase II Conjugation Metabolic Stability

Optimal Research & Industrial Use Cases for 9-(3-Hydroxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one


Chemical Probe for Hsp90 N‑Terminal ATP‑Binding Site

The dioxinoquinolinone core has demonstrated Hsp90 inhibitory activity in the 7‑aryl series [1]. The 3‑hydroxyphenyl variant provides an additional hydrogen‑bond donor for interaction with Asp93 or Thr184 in the ATP‑binding pocket. Researchers investigating Hsp90 client‑protein degradation (Her2, Akt, Raf‑1) should use this compound as a tool to dissect the contribution of phenolic -OH to chaperone inhibition, comparing directly with the 3‑methoxy negative control.

Structure‑Activity Relationship (SAR) Campaign for 17β‑HSD1 Inhibitors

Hydroxyphenylquinolines are privileged scaffolds for 17β‑HSD1 inhibition [2]. This compound extends the SAR by moving the hydroxyphenyl from the 3‑position of the quinoline to the 9‑position on a tetrahydrodioxino core. It enables exploration of steric tolerance and hydrogen‑bond geometry critical for breast cancer target validation.

Physicochemical Reference for CNS Drug Discovery

With predicted logP ≈ 2.0 and tPSA ≈ 66 Ų, the compound sits at the lower boundary of CNS MPO (Multiparameter Optimization) space [3]. It can serve as a baseline for libraries targeting CNS kinases or GPCRs where fine-tuning of polarity and hydrogen‑bonding is required to balance permeability and metabolic stability.

Negative Control Tool for Phenol‑Driven Enzyme Inhibition

Because the 3‑methoxyphenyl analog (CAS 669712-39-4) lacks the free hydroxyl, it functions as a direct negative control in biochemical assays where phenolic -OH is hypothesized to chelate active‑site metals (e.g., CYP enzymes, carbonic anhydrase, metalloproteases). Using both compounds side‑by‑side isolates phenol‑driven potency from scaffold‑based activity.

Quote Request

Request a Quote for 9-(3-hydroxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.